molecular formula C15H17ClF2N2O2 B2456725 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide CAS No. 1797368-14-9

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide

Cat. No.: B2456725
CAS No.: 1797368-14-9
M. Wt: 330.76
InChI Key: WRQWPUXCGMGLFE-UHFFFAOYSA-N
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Description

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with chlorine, cyano, and difluorobenzene groups, making it a subject of interest for researchers due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Alkylation: The propan-2-yloxy group is introduced through an alkylation reaction using an appropriate alkyl halide under basic conditions.

    Chlorination: The final step involves the chlorination of the benzamide core using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, and alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(2-cyano-4-propan-2-yloxybutan-2-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF2N2O2/c1-9(2)22-7-6-15(3,8-19)20-14(21)10-4-5-11(17)12(16)13(10)18/h4-5,9H,6-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQWPUXCGMGLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C)(C#N)NC(=O)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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